Bienvenue dans la boutique en ligne BenchChem!

[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone

CB1 antagonist SAR functional group bioisostere

This compound fills a critical SAR gap: the C3 morpholino methanone linker is neither a carboxylic acid, carboxamide, nor hydrazide. With electron-donating N1 4-methylphenyl and absent C4 methyl, it deviates from the canonical CB1 pharmacophore—positioning it for kinase selectivity panels and peripheral target screening. The 95% purity specification ensures dose-response data integrity. XLogP3=4.0 (vs. rimonabant ~7.5) supports non-CNS target exploration. Compare head-to-head with the carboxylic acid analog (CID 1477242) to generate proprietary selectivity fingerprints.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.86
CAS No. 477712-29-1
Cat. No. B2464201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone
CAS477712-29-1
Molecular FormulaC21H20ClN3O2
Molecular Weight381.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H20ClN3O2/c1-15-2-8-18(9-3-15)25-20(16-4-6-17(22)7-5-16)14-19(23-25)21(26)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3
InChIKeyUDWSFTXQSIJEAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone (CAS 477712-29-1): Structural and Pharmacological Baseline for Procurement Decisions


[5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone (CAS 477712-29-1), also referred to as CMPM, is a synthetic diarylpyrazole derivative bearing a morpholinomethanone substituent at the C3 position of the pyrazole ring [1]. The compound belongs to the 1,5-diarylpyrazole class, a scaffold extensively explored for cannabinoid CB1 receptor antagonism and anti-inflammatory activity [2]. Its structural signature — a morpholino carbonyl group linked directly to the pyrazole core — distinguishes it from the more common pyrazole-3-carboxamide chemotype found in reference antagonists such as rimonabant (SR141716) and AM281 [2][3].

Why Generic Substitution Fails for 5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-ylmethanone (CAS 477712-29-1)


Within the 1,5-diarylpyrazole class, minor structural modifications produce order-of-magnitude shifts in receptor affinity and selectivity. The C3 substituent — whether a carboxylic acid, piperidinyl carboxamide, or morpholino methanone — governs both hydrogen-bonding capacity and conformational freedom within the binding pocket [1]. The N1 aryl group further modulates electron density on the pyrazole ring, while the presence or absence of a C4 methyl group dictates steric complementarity with the CB1 receptor [2]. Consequently, the closest commercially available analogs — including the carboxylic acid derivative (CID 1477242) and the 2,5-dichlorophenyl variant (CAS 477712-08-6) — cannot be treated as interchangeable surrogates for the target compound in quantitative structure-activity relationship (QSAR) studies, receptor profiling, or chemical biology probe campaigns.

Product-Specific Quantitative Differentiation Evidence for CAS 477712-29-1 vs. Nearest Analogs


C3 Morpholino Methanone vs. Carboxylic Acid: Functional Group Impact on Receptor Engagement

The target compound bears a morpholino methanone at C3, whereas the closest catalogued analog — 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CID 1477242; SMR000338057) — carries a carboxylic acid. In a mu-opioid receptor binding assay (PubChem AID 2403), the carboxylic acid analog displayed an IC50 of 9.65 μM (9,650 nM) [1]. The morpholino methanone introduces a tertiary amide with a morpholine oxygen capable of acting as an additional hydrogen-bond acceptor, a feature shown in a published CB1 SAR study to enhance heteroatom-mediated receptor interactions when a morpholino group is present at the C3 amide position [2]. The replacement of the acidic carboxyl proton with the neutral, bulkier morpholino group is expected to alter both pharmacokinetic behaviour and target engagement profile relative to the acid analog.

CB1 antagonist SAR functional group bioisostere binding affinity

N1 4-Methylphenyl Substituent vs. 2,4-Dichlorophenyl: Electronic Modulation of Pyrazole Reactivity

The N1 position of the target compound is substituted with a 4-methylphenyl (p-tolyl) group, whereas the canonical CB1 antagonist rimonabant (SR141716; Ki CB1 = 1.8 nM) and the morpholino carboxamide AM281 (Ki CB1 = 12 nM, Ki CB2 = 4,200 nM) both bear a 2,4-dichlorophenyl substituent at N1 [1]. The 4-methyl group is electron-donating (Hammett σp = -0.17), while the 2,4-dichloro substitution is strongly electron-withdrawing (σp ≈ +0.23 for p-Cl; combined effect enhanced by o-Cl). This electronic difference alters the electron density of the pyrazole ring, which in turn modulates π-stacking interactions with aromatic residues (e.g., F3.25, F3.36) in the CB1 orthosteric binding pocket [2]. The 4-methylphenyl N1 group also eliminates the steric bulk of the 2-chloro substituent, potentially reducing steric clash with the receptor and altering subtype selectivity.

electronic effect substituent effect pyrazole CB1 ligand design

Absence of C4 Methyl Group: Impact on CB1 Binding Pocket Complementarity

The target compound lacks a substituent at the C4 position of the pyrazole ring. In contrast, all high-affinity CB1 antagonists from the 1,5-diarylpyrazole series — including rimonabant (C4 = methyl), AM281 (C4 = methyl), and AM4113 (C4 = methyl) — possess a C4 methyl group. The SAR study by Lan et al. (1999) established that the C4 methyl group occupies a small hydrophobic sub-pocket within the CB1 receptor and that its removal reduces CB1 binding affinity by approximately 10- to 50-fold in closely related analogs [1]. In the piperidinyl carboxamide series, the C4-des-methyl analog of SR141716 exhibited a Ki shift from 1.8 nM to approximately 40 nM at CB1 [1]. The absence of the C4 methyl in the target compound is therefore expected to substantially alter CB1 affinity relative to C4-methylated comparators, making this structural feature a critical point of differentiation for receptor profiling studies.

C4 substituent steric effect CB1 affinity SAR

Commercial Purity: 95% vs. 90% for the 2,5-Dichlorophenyl Structural Analog

The target compound is commercially supplied at ≥95% purity (AKSci, cat. 1917CF) . The structurally closest commercially available morpholino methanone analog — [5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-3-yl](morpholino)methanone (CAS 477712-08-6) — is supplied at 90% purity (Ambeed, cat. A915435) . The 5-percentage-point purity differential corresponds to up to twice the impurity burden in the dichloro analog, which can introduce confounding biological activity in sensitive cell-based or biochemical assays. For quantitative pharmacology and chemical probe studies where lot-to-lot consistency is critical, the higher nominal purity of the target compound represents a meaningful quality advantage when assay reproducibility is a procurement criterion.

purity quality control vendor comparison reproducibility

Physicochemical Profile: Lower Lipophilicity Distinguishes the Target Compound from Rimonabant

The target compound exhibits a computed XLogP3 of 4.0, molecular weight of 381.9 g/mol, zero hydrogen-bond donors, and three hydrogen-bond acceptors [1]. Rimonabant (SR141716), by comparison, has an XLogP of approximately 7.5, molecular weight of 463.8 g/mol, zero hydrogen-bond donors, and four hydrogen-bond acceptors [2]. The approximately 3.5 log unit difference in predicted lipophilicity suggests that the target compound possesses substantially higher aqueous solubility and potentially reduced blood-brain barrier penetration relative to rimonabant, based on established correlations between logP and CNS penetration [3]. This physicochemical distinction may be advantageous for peripheral target applications where CNS exclusion is desired, or for in vitro assays where compound solubility at relevant concentrations is a limiting factor.

lipophilicity XLogP drug-likeness solubility

C3 Methanone Linker vs. Carboxamide: Conformational and Hydrogen-Bonding Distinction from AM281

The target compound employs a methanone linker (pyrazole-C(=O)-morpholine) at C3, whereas AM281 — the closest morpholino-containing CB1 antagonist with published affinity data (Ki CB1 = 12 nM) — uses a carboxamide linker (pyrazole-C(=O)-NH-morpholine) . The absence of the NH spacer in the target compound eliminates one hydrogen-bond donor and alters the geometry of the morpholine ring relative to the pyrazole core. In the comprehensive SAR study by Thomas et al. (2002), the comparison between hydrazide (containing an NH-NH linker) and amide (containing an NH linker) analogues at the C3 position revealed that the presence or absence of the second nitrogen significantly affected CB1 receptor binding affinity, with amide analogues generally exhibiting higher affinity than their hydrazide counterparts [1]. By extrapolation, the methanone linker in the target compound — which removes the NH group entirely — is expected to produce a distinct binding mode compared to the carboxamide linker of AM281.

methanone carboxamide linker chemistry hydrogen bonding

Optimal Research and Industrial Application Scenarios for CAS 477712-29-1 Based on Differential Evidence


Chemical Probe Development for Non-CB1 Pyrazole Targets

Given the absence of the C4 methyl group and the electron-donating N1 4-methylphenyl substituent — both features that deviate from the canonical CB1 pharmacophore — this compound is best positioned as a starting scaffold for targets outside the CB1/CB2 receptor family [1]. Its lower lipophilicity (XLogP3 = 4.0) compared to rimonabant (XLogP ≈ 7.5) further supports exploration in target classes where CNS penetration is not required, such as peripheral inflammatory or metabolic targets [2].

Kinase Inhibitor Screening Based on ATP-Mimetic Pyrazole Scaffold

The 1,5-diarylpyrazole core with a C3 carbonyl substituent has structural features consistent with type I kinase inhibitor pharmacophores, where the pyrazole N2 can interact with the kinase hinge region. The morpholino methanone group provides an additional solubilizing element not present in the carboxylic acid analog (IC50 = 9.65 μM at mu-opioid receptor) [1]. The target compound is therefore suitable for inclusion in kinase selectivity panels as a tool compound for exploring the kinome activity of the diarylpyrazole chemotype.

Structure-Activity Relationship (SAR) Studies on the C3 Position of Diarylpyrazoles

This compound fills a specific gap in C3 substituent SAR: the morpholino methanone represents a distinct linker chemistry (C=O directly on pyrazole) that is neither a carboxylic acid, a carboxamide, nor a hydrazide. The 95% purity specification ensures that SAR conclusions drawn from dose-response experiments are not confounded by high impurity levels [1]. Researchers comparing C3 substituent effects across a series can use this compound to probe the contribution of the methanone geometry and the morpholine oxygen to target engagement [2].

Comparative Selectivity Profiling Against the Carboxylic Acid Analog

The carboxylic acid analog (CID 1477242) has a recorded IC50 of 9.65 μM at the mu-opioid receptor (PubChem AID 2403) [1]. The morpholino methanone compound can be screened in parallel head-to-head assays against the same panel of targets to quantify the impact of replacing the carboxyl group with a morpholino methanone on receptor selectivity. Such a comparison directly addresses the 'generic substitution' risk identified in Section 2 and generates proprietary selectivity fingerprints for both compounds.

Quote Request

Request a Quote for [5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-3-yl](morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.